3,4-Dimethyl-DL-phenylalanine can be derived from natural sources or synthesized chemically. It falls under the classification of amino acids, specifically as an aromatic amino acid due to its phenyl group. The compound is often studied for its potential roles in drug development and as a building block in peptide synthesis.
The synthesis of 3,4-dimethyl-DL-phenylalanine typically involves several methods:
The chemical synthesis often requires careful control of reaction conditions (temperature, pH) and purification steps to isolate the desired enantiomer. In biocatalytic approaches, substrate specificity and enzyme efficiency are critical for optimizing yield.
The molecular formula of 3,4-dimethyl-DL-phenylalanine is . It features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the spatial arrangement of atoms.
3,4-Dimethyl-DL-phenylalanine participates in various chemical reactions typical of amino acids:
The reactivity of this compound can be influenced by the presence of functional groups on the aromatic ring. For instance, methyl groups can stabilize certain intermediates during reactions.
In biological systems, 3,4-dimethyl-DL-phenylalanine may act as a substrate for enzymes involved in amino acid metabolism. Its mechanism typically involves:
Studies have shown that modifications to the phenyl ring can significantly affect binding affinity and reaction rates in enzymatic processes.
Relevant data indicate that these properties influence its behavior in biological systems and chemical reactions.
3,4-Dimethyl-DL-phenylalanine has several applications:
Tyrosine serves as the primary metabolic precursor for synthesizing alkylated phenylalanine derivatives, including 3,4-dimethyl-DL-phenylalanine. In engineered bacterial systems, tyrosine undergoes regioselective methylation through ortho-position modifications. This process is catalyzed by methyltransferases (MTases), which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. For instance, studies on microbial phenylalanine analogues demonstrate that directed evolution of para-hydroxycinnamate methyltransferases enables ortho-methylation activity, yielding 3-methyltyrosine derivatives as intermediates [7]. Subsequent enzymatic hydroxylation and methylation steps generate the 3,4-dimethylated structure.
Metabolic flux analyses in Escherichia coli reveal that decoupling tyrosine biosynthesis from aromatic amino acid feedback inhibition amplifies precursor availability. Overexpression of feedback-insensitive variants of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase increases cytosolic tyrosine pools by 2.3-fold, facilitating downstream alkylation [2] [8]. Furthermore, heterologous expression of plant-derived S-adenosylmethionine synthases (e.g., from Arabidopsis thaliana) elevates intracellular SAM concentrations by 40%, enhancing methyltransferase efficiency for ortho-methylation [7] [10].
Table 1: Engineered Pathways for Alkylated Phenylalanine Production
Host Organism | Key Enzymes Introduced | Precursor | Yield (mg/L) | Reference |
---|---|---|---|---|
E. coli | Evolved methyltransferase, SAM synthase | Tyrosine | 620 | [7] |
Pseudomonas putida | Hydroxymandelate synthase, D-aminotransferase | Phenylpyruvate | 890 | [6] |
Saccharomyces cerevisiae | Chorismate mutase (cytosolic), prephenate dehydratase | Glucose | 430 | [8] |
The shikimate pathway provides the foundational carbon skeleton for 3,4-dimethyl-DL-phenylalanine via chorismate, its terminal metabolite. Chorismate mutase isoforms determine metabolic flux partitioning between phenylalanine and tyrosine branches. Cytosolic chorismate mutase (CM2) exhibits a 49.7-fold higher catalytic efficiency (kcat/Km) than plastidial isoforms, directing carbon toward prephenate—the immediate precursor of phenylpyruvate [8]. Prephenate subsequently undergoes dehydration and transamination to yield phenylalanine derivatives.
Modifications at the shikimate pathway branch points enable methyl group integration:
Table 2: Shikimate Pathway Enzymes Influencing Methylated Phenylalanine Biosynthesis
Enzyme | Localization | Km (μM) | Catalytic Efficiency (M−1s−1) | Function in Pathway |
---|---|---|---|---|
Cytosolic chorismate mutase (CM2) | Cytosol | 8.6 | 4.2 × 105 | Chorismate → Prephenate |
Plastidial CM (CM1) | Plastid | 174 | 8.4 × 103 | Chorismate → Prephenate |
Prephenate dehydratase | Cytosol | 800 | 1.1 × 104 | Prephenate → Phenylpyruvate |
EPSP synthase (mutant) | Plastid | 12 (PEP) | 2.9 × 104 | Shikimate-3-P → EPSP |
Methyltransferases (MTases) catalyzing the ortho-methylation of tyrosine derivatives require S-adenosyl-L-methionine (SAM) as an essential methyl donor. SAM binding is mediated through π-stacking interactions with conserved aromatic residues (e.g., Phe196 in plant MTases) within the catalytic pocket [7] [10]. Depletion of intracellular SAM pools reduces 3,4-dimethyl-DL-phenylalanine yields by 70–85%, underscoring cofactor dependency [7].
Cofactor regeneration strategies include:
Table 3: Cofactors in 3,4-Dimethyl-DL-Phenylalanine Biosynthesis
Cofactor | Enzyme Class | Role | Engineering Strategy |
---|---|---|---|
S-Adenosyl-L-methionine (SAM) | Methyltransferases | Methyl group donor | metK overexpression; SAM synthetase mutagenesis |
Tetrahydrobiopterin (BH4) | Aromatic amino acid hydroxylases | Electron transfer for hydroxylation | Coexpression of DHMR/PCD recycling enzymes |
FeII/α-ketoglutarate | Dioxygenases | Oxygen activation for ring oxidation | Ferrous ion supplementation |
MgII | DAHP synthase | Cofactor for aldol condensation | Media optimization |
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